molecular formula C12H14F3NO4S B7567655 2-[Propyl-[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid

2-[Propyl-[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid

Cat. No. B7567655
M. Wt: 325.31 g/mol
InChI Key: NIWAKHMRGWXHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Propyl-[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PPSA and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of PPSA is not fully understood, but it is believed to act as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the degradation of incretin hormones, which play a role in regulating glucose metabolism. Inhibition of DPP-IV by PPSA results in increased levels of incretin hormones, which can improve glucose metabolism and potentially be used as a treatment for diabetes.
Biochemical and Physiological Effects:
PPSA has been shown to have various biochemical and physiological effects, including inhibition of DPP-IV, neuroprotective effects, and anti-cancer effects. Inhibition of DPP-IV by PPSA results in increased levels of incretin hormones, which can improve glucose metabolism. Neuroprotective effects of PPSA have been observed in animal models of neurodegenerative diseases, where PPSA has been shown to protect neurons from damage. Anti-cancer effects of PPSA have been observed in various cancer cell lines, where PPSA has been shown to inhibit cell proliferation and induce cell death.

Advantages and Limitations for Lab Experiments

PPSA has several advantages for lab experiments, including its stability and ease of synthesis. However, PPSA also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on PPSA, including further studies on its mechanism of action, optimization of its pharmacological properties, and development of new derivatives with improved efficacy and reduced toxicity. Additionally, PPSA can potentially be used as a lead compound for the development of new drugs for the treatment of various diseases, including diabetes and cancer.

Synthesis Methods

PPSA can be synthesized using a multi-step process that involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with propylamine followed by the reaction of the resulting intermediate with glycine. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

PPSA has been extensively studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug development. In neuroscience, PPSA has been shown to have neuroprotective effects and can potentially be used as a treatment for neurodegenerative diseases. In cancer research, PPSA has been shown to inhibit the proliferation of cancer cells and can potentially be used as a chemotherapeutic agent. In drug development, PPSA can potentially be used as a lead compound for the development of new drugs.

properties

IUPAC Name

2-[propyl-[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO4S/c1-2-6-16(8-11(17)18)21(19,20)10-5-3-4-9(7-10)12(13,14)15/h3-5,7H,2,6,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWAKHMRGWXHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)O)S(=O)(=O)C1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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